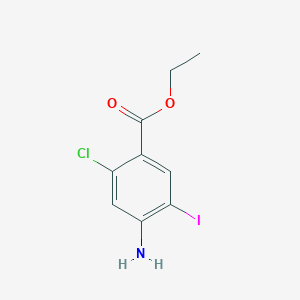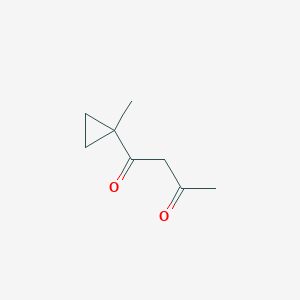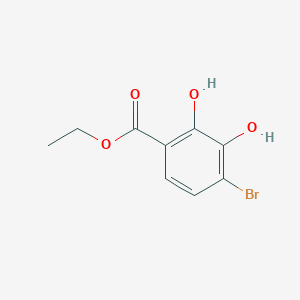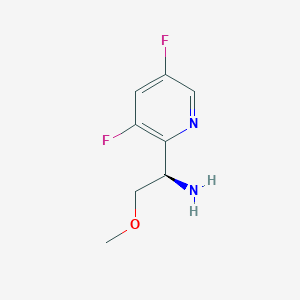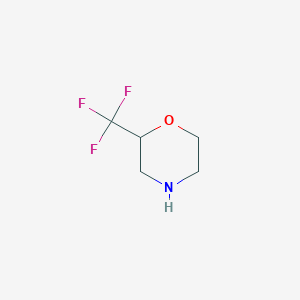
2-(Trifluorométhyl)morpholine
Vue d'ensemble
Description
“2-(Trifluoromethyl)morpholine” is a fluorinated organic compound with the molecular formula C5H8F3NO . It is also known as “TFMM”. There are also hydrochloride versions of this compound, such as “(2R)-2-(trifluoromethyl)morpholine hydrochloride” with a molecular weight of 191.58 .
Synthesis Analysis
The synthesis of morpholines, including 2-(Trifluoromethyl)morpholine, has been a topic of interest in recent years . A common method for the preparation of morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . This method has been used to synthesize various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs .
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)morpholine can be represented by the InChI code 1S/C5H8F3NO.ClH/c6-5(7,8)4-3-9-1-2-10-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 . The molecular weight of the hydrochloride version of this compound is 191.58 .
Chemical Reactions Analysis
The trifluoromethyl group in 2-(Trifluoromethyl)morpholine can participate in various chemical reactions. Recent advances in transition metal-mediated trifluoromethylation reactions have shown the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Applications De Recherche Scientifique
Développement pharmaceutique
Le groupe trifluorométhyle dans les dérivés de morpholine est connu pour améliorer le profil pharmacologique des médicaments. Il peut améliorer la stabilité métabolique, augmenter la puissance et moduler l’équilibre hydrophile-lipophile, ce qui est particulièrement bénéfique pour les médicaments du système nerveux central . Ce groupement a été incorporé dans divers médicaments approuvés par la FDA, présentant une gamme d’activités allant des effets antimicrobiens aux effets anti-inflammatoires .
Chimie médicinale
En chimie médicinale, les propriétés électroniques et stériques uniques du groupe trifluorométhyle peuvent modifier les propriétés physicochimiques telles que la lipophilie, l’acidité et les capacités de liaison hydrogène de la molécule mère. Cela peut conduire au développement de nouveaux composés présentant les propriétés thérapeutiques souhaitées .
Inhibition enzymatique
Les dérivés de morpholine ont montré un potentiel en tant qu’inhibiteurs enzymatiques. Ils ont été étudiés pour leurs effets inhibiteurs contre des enzymes telles que la legumaine humaine et les cholinestérases, qui sont impliquées dans la progression de maladies telles que la maladie d’Alzheimer . La capacité de moduler l’activité enzymatique en fait des outils précieux dans la recherche de nouveaux traitements.
Mécanisme D'action
Target of Action
Morpholine derivatives have been found to have a wide variety of pharmacological activities
Mode of Action
Morpholine derivatives are known to interact with various targets, leading to changes in cellular processes . The specific interactions of 2-(Trifluoromethyl)morpholine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Organofluorine compounds, such as 2-(trifluoromethyl)morpholine, are known to interact with many enzymes, affecting various biochemical pathways
Pharmacokinetics
The compound’s molecular weight is 19158 , which may influence its bioavailability
Action Environment
Organofluorine compounds are generally stable and environmentally benign
Analyse Biochimique
Biochemical Properties
2-(Trifluoromethyl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant in the preparation of derivatives that act as allosteric modulators of metabotropic glutamate receptor 2 (mGluR2), which are potential treatments for neurological and psychiatric disorders . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context.
Cellular Effects
The effects of 2-(Trifluoromethyl)morpholine on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the activity of certain signaling pathways by interacting with key proteins involved in these processes. This can lead to changes in gene expression patterns and alterations in cellular metabolism, ultimately impacting cell function and behavior .
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)morpholine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction often involves the trifluoromethyl group, which can form strong interactions with target molecules. Additionally, 2-(Trifluoromethyl)morpholine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)morpholine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(Trifluoromethyl)morpholine is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to changes in cellular behavior and function, highlighting the importance of monitoring its temporal effects .
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)morpholine in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, toxic or adverse effects can occur. Studies have shown that there is a threshold beyond which the compound’s effects become detrimental, leading to potential toxicity and adverse reactions in animal models .
Metabolic Pathways
2-(Trifluoromethyl)morpholine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic profile of the organism. The compound’s involvement in these pathways underscores its potential impact on metabolic processes .
Transport and Distribution
The transport and distribution of 2-(Trifluoromethyl)morpholine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s distribution and its potential effects on cellular function .
Subcellular Localization
2-(Trifluoromethyl)morpholine exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding how the compound exerts its effects at the subcellular level and how it interacts with other biomolecules within the cell .
Propriétés
IUPAC Name |
2-(trifluoromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAZCYUQNNFOKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


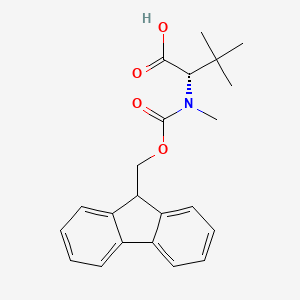
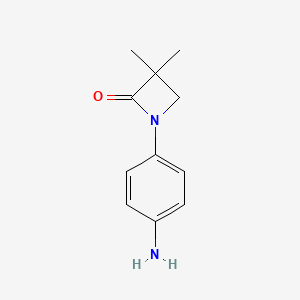
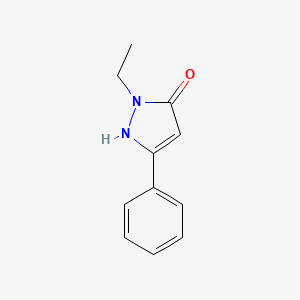
![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)
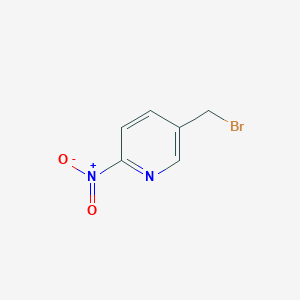

![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1442422.png)
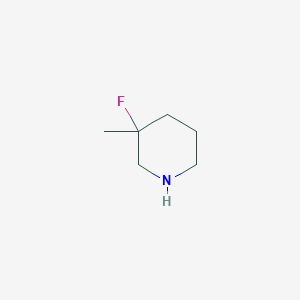
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)

